4-Chlorobenzo[d]isoxazol-3-amine chemical properties
4-Chlorobenzo[d]isoxazol-3-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Chlorobenzo[d]isoxazol-3-amine
Introduction
4-Chlorobenzo[d]isoxazol-3-amine is a heterocyclic compound featuring a benzisoxazole core. This scaffold is of significant interest in medicinal chemistry, serving as a privileged structure for the development of novel therapeutic agents.[1][2] The benzisoxazole ring, an aromatic structure composed of a fused benzene and isoxazole ring, is found in a variety of biologically active molecules, including established pharmaceutical drugs.[3][4] The presence of a chlorine atom at the 4-position and an amine group at the 3-position provides unique electronic properties and versatile handles for synthetic modification, making it a crucial building block in drug discovery.[1][2]
This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of 4-Chlorobenzo[d]isoxazol-3-amine, with a focus on its utility for researchers and professionals in drug development.
Core Chemical Properties and Structure
The fundamental characteristics of 4-Chlorobenzo[d]isoxazol-3-amine define its behavior in chemical and biological systems. Its structure combines the aromatic stability of the benzisoxazole ring with the reactivity conferred by the amino and chloro substituents.
Table 1: Physicochemical Properties of 4-Chlorobenzo[d]isoxazol-3-amine
| Property | Value | Source |
| IUPAC Name | 4-Chloro-1,2-benzoxazol-3-amine | [5] |
| CAS Number | 868271-15-2 | [5] |
| Molecular Formula | C₇H₅ClN₂O | [5] |
| Molecular Weight | 168.58 g/mol | [5] |
| SMILES | NC1=NOC2=CC=CC(Cl)=C12 | [5] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [5] |
| LogP (Calculated) | 2.0634 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 0 | [5] |
Synthesis and Purification
The synthesis of the 4-chlorobenzo[d]isoxazole core typically relies on the intramolecular cyclization of an ortho-substituted aromatic precursor.[6][7] A common and effective strategy begins with 2,6-dichlorobenzaldehyde. This multi-step process involves the formation of an oxime, followed by a base-mediated intramolecular cyclization to construct the desired benzisoxazole ring system.[6]
Caption: General synthetic pathway to 4-Chlorobenzo[d]isoxazol-3-amine.
Detailed Experimental Protocol: Synthesis of the Benzisoxazole Core
The following protocol is a representative example for synthesizing the core scaffold, which can then be further modified to introduce the 3-amino group. This protocol is based on established methodologies for related benzisoxazole structures.[6]
Step 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime
-
Dissolve 2,6-dichlorobenzaldehyde in ethanol within a round-bottom flask.
-
In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride and a suitable base (e.g., sodium hydroxide).
-
Slowly add the hydroxylamine solution to the stirred aldehyde solution at room temperature.
-
Heat the reaction mixture (typically to 60-80°C) and stir for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the mixture and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous residue in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2,6-dichlorobenzaldehyde oxime.[6]
Step 2: Halogenation and Intramolecular Cyclization
-
Dissolve the 2,6-dichlorobenzaldehyde oxime from the previous step in a suitable solvent such as dimethylacetamide (DMA).
-
Add N-Chlorosuccinimide (NCS) to the solution.[6]
-
Stir the reaction mixture at approximately 45°C for about 3 hours, monitoring by TLC.[6]
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., methyl tert-butyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. This yields the crude N-hydroxy-2,6-dichlorobenzimidoyl chloride.
-
Treat the crude product with a base (e.g., sodium hydroxide) in a suitable solvent to facilitate the intramolecular cyclization. The reaction is typically stirred at room temperature or with gentle heating for 2-12 hours.[6]
-
Upon completion (monitored by TLC), neutralize the mixture, remove the organic solvent, and extract the product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: The final crude product can be purified using standard laboratory techniques such as column chromatography on silica gel or recrystallization to yield the pure 4-chlorobenzo[d]isoxazole core.[6] Subsequent standard amination reactions can then be employed to install the 3-amino group.
Reactivity and Strategic Functionalization
The chemical reactivity of 4-Chlorobenzo[d]isoxazol-3-amine is dictated by its constituent parts: the stable aromatic benzisoxazole ring, the nucleophilic amino group, and the chloro-substituted benzene ring. The weak N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions, such as with a strong base.[3]
The chlorine atom at the 4-position is a key handle for introducing molecular diversity. It is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a wide library of analogs.[6] This is a cornerstone of its utility in drug discovery, enabling the systematic modification of the scaffold to optimize biological activity and pharmacokinetic properties.
Caption: Key cross-coupling reactions for functionalizing the 4-chloro position.
General Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol provides a general workflow for the arylation of the 4-position.
-
To a reaction vessel, add 4-Chlorobenzo[d]isoxazol-3-amine, the desired arylboronic acid (1.1–1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., K₂CO₃, 2–3 equivalents).[6]
-
Degas the vessel and backfill with an inert gas (e.g., Nitrogen or Argon).
-
Add a degassed solvent (e.g., Dioxane, Toluene).
-
Heat the reaction mixture to the appropriate temperature (typically 80–120°C) and monitor its progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the 4-aryl-benzo[d]isoxazole analog.[6]
Spectroscopic Analysis
The structural elucidation of 4-Chlorobenzo[d]isoxazol-3-amine and its derivatives relies on standard spectroscopic techniques. While a comprehensive public database of spectra for this specific molecule is limited, data from closely related analogs can provide a reliable reference for characterization.
Table 2: Representative Spectroscopic Data for Chloro-Substituted Heterocyclic Analogs
| Technique | Expected Features for 4-Chlorobenzo[d]isoxazol-3-amine & Analogs |
| ¹H NMR | Aromatic protons on the benzene ring are expected to appear as multiplets in the δ 7.0–8.0 ppm range. The chemical shifts will be influenced by the positions of the chloro and amino groups. Protons of the amino group (NH₂) would likely appear as a broad singlet.[6][8] |
| ¹³C NMR | Aromatic carbons typically resonate in the δ 110–160 ppm region. The carbon atoms directly attached to the nitrogen, oxygen, and chlorine atoms will show characteristic shifts. For example, in related aminobenzoic acids, the carbon attached to the amino group appears around δ 147-153 ppm.[8][9] |
| Mass Spec (ESI-MS) | The molecular ion peak [M+H]⁺ would be expected at m/z ≈ 169.58. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2] peak at ~33% the intensity of the M peak) would be a key diagnostic feature.[6][10] |
Applications in Drug Discovery and Medicinal Chemistry
The 4-Chlorobenzo[d]isoxazol-3-amine scaffold is a valuable starting point for developing therapeutics across multiple disease areas. Its rigid structure and sites for functionalization allow for the precise orientation of pharmacophoric groups to interact with biological targets.
-
Oncology: Derivatives of the benzo[d]isoxazole scaffold have been investigated as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α).[1] HIF-1α is a critical transcription factor that is often overexpressed in solid tumors, promoting tumor progression, angiogenesis, and resistance to therapy.[1] By inhibiting HIF-1α, these compounds represent a promising strategy for cancer treatment.
-
Neuroscience: The broader benzisoxazole class is well-represented in neuroscience. Several antipsychotic drugs, such as risperidone and paliperidone, are based on this core structure.[3] Additionally, related derivatives have been synthesized and shown to possess marked anticonvulsant activity.[11]
-
Inflammation: 4-Benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as potent and highly selective inhibitors of sphingomyelin synthase 2 (SMS2), a therapeutic target for chronic inflammation-associated diseases like atherosclerosis and insulin resistance.[12]
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for 4-Chlorobenzo[d]isoxazol-3-amine is not always available, data from structurally related compounds suggest a consistent hazard profile.[13] The compound should be handled with care by trained professionals in a well-ventilated area, preferably within a chemical fume hood.[13][14]
Table 3: Hazard Profile and Precautionary Statements
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[13][15] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13][14] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14] |
| Harmful if inhaled | Acute toxicity, inhalation (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[13][16] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13][15] |
-
Personal Protective Equipment (PPE): Mandatory PPE includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[5][14]
-
Disposal: All solid and liquid waste contaminated with the compound must be collected in clearly labeled hazardous waste containers for disposal according to local, state, and federal regulations.[13]
Conclusion
4-Chlorobenzo[d]isoxazol-3-amine is a synthetically versatile and medicinally relevant heterocyclic compound. Its defined chemical properties, coupled with strategic sites for functionalization, make it an invaluable scaffold for modern drug discovery. The ability to generate diverse chemical libraries through established cross-coupling chemistries allows researchers to systematically explore structure-activity relationships and develop novel therapeutic candidates targeting a range of diseases, from cancer to central nervous system disorders. Adherence to strict safety protocols is essential when handling this and related compounds to ensure a safe and effective research environment.
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